((3S,4R)-4-(2-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)methanol hydrochloride
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Overview
Description
((3S,4R)-4-(2-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)methanol hydrochloride: is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring substituted with a fluorinated phenyl group and a methanol moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((3S,4R)-4-(2-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)methanol hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols and aldehydes or ketones.
Introduction of the Fluorinated Phenyl Group: The fluorinated phenyl group is introduced via a nucleophilic aromatic substitution reaction. This step involves the reaction of a fluorinated benzene derivative with a suitable nucleophile.
Attachment of the Methanol Moiety: The methanol group is introduced through a reduction reaction, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the fluorinated phenyl group to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild to moderate conditions.
Major Products:
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of more saturated derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as fluorine content and stability.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: It can be used to study receptor-ligand interactions, particularly in the context of fluorinated compounds.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Diagnostic Imaging: Its fluorinated nature can be exploited in imaging techniques such as positron emission tomography (PET).
Industry:
Agriculture: The compound can be used in the development of agrochemicals, particularly those targeting specific pests or diseases.
Electronics: Its stability and fluorine content make it suitable for use in electronic materials and components.
Mechanism of Action
The mechanism of action of ((3S,4R)-4-(2-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets. The fluorinated phenyl group enhances its binding affinity to certain receptors or enzymes, while the pyrrolidine ring provides structural rigidity. The methanol moiety can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target. The hydrochloride salt form ensures its solubility and bioavailability.
Comparison with Similar Compounds
- ((3S,4R)-4-(2-Fluorophenyl)pyrrolidin-3-yl)methanol hydrochloride
- ((3S,4R)-4-(4-Trifluoromethylphenyl)pyrrolidin-3-yl)methanol hydrochloride
- ((3S,4R)-4-(2-Chloro-4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)methanol hydrochloride
Comparison:
- Binding Affinity: The presence of both fluorine and trifluoromethyl groups in ((3S,4R)-4-(2-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)methanol hydrochloride enhances its binding affinity compared to compounds with only one of these groups.
- Stability: The trifluoromethyl group provides additional stability to the compound, making it more resistant to metabolic degradation.
- Solubility: The hydrochloride salt form improves solubility, which is a common feature among these compounds.
Properties
IUPAC Name |
[4-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F4NO.ClH/c13-11-3-8(12(14,15)16)1-2-9(11)10-5-17-4-7(10)6-18;/h1-3,7,10,17-18H,4-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXYDZXJNQQSTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=C(C=C(C=C2)C(F)(F)F)F)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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